6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a carbonyl compound followed by cyclization can yield the desired imidazo[1,2-a]pyridine structure. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for cryogenic reactions to 150°C for high-temperature reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce tetrahydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 6-(Tertbutoxycarbonylamino)pyridine-3-boronic acid pinacol ester
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives
Uniqueness
6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-13-6-7-15(10)8-9/h6-7,9H,4-5,8H2,1-3H3,(H,14,16) |
InChI Key |
MCQKSYOEVWDBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=NC=CN2C1 |
Origin of Product |
United States |
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